(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate
Description
This compound is a cyclohexanecarboxylic acid derivative with a caffeoyl (3,4-dihydroxyphenylpropenoyl) group esterified at the 3-position of the cyclohexane ring. Its stereochemistry is defined as (1S,3R,4R,5R), and it exists in a hydrated form. Key properties include:
- Molecular formula: C₁₆H₁₈O₉·H₂O (anhydrous: C₁₆H₁₈O₉)
- Molecular weight: 354.31 (anhydrous) + 18.02 (water)
- CAS number: 327-97-9
- Hazard profile: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
The compound’s biological activity, such as antioxidant or anti-inflammatory effects, is influenced by its caffeoyl substituent and stereochemistry. The hydrate form may enhance solubility in aqueous environments compared to non-hydrated analogs.
Properties
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18O9.H2O/c2*17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21;/h2*1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23);1H2/b2*4-2+;/t2*11-,12-,14-,16+;/m11./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUJVRDSAIKKTF-MTDLMOCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.C1[C@@](C[C@H]([C@@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)(O)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745381 | |
| Record name | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-76-9 | |
| Record name | (1S,3R,4R,5R)-3-{[(2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid--water (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective oxidation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Esterification and Transesterification
The compound undergoes esterification and transesterification at its hydroxyl (-OH) and carboxylic acid (-COOH) groups. Reactivity is influenced by stereochemistry and solvent polarity.
Key Findings :
-
The C3 hydroxy group exhibits higher nucleophilicity due to steric accessibility .
-
Enzymatic methods reduce racemization risk compared to acid catalysis.
Hydrolysis Reactions
Controlled hydrolysis cleaves specific bonds while preserving the cyclohexane core.
Stability Notes :
-
Degrades rapidly above pH 8.0 due to quinide rearrangement.
-
Hydrate form shows 12% greater hydrolytic stability than anhydrous form.
Oxidation Reactions
The catechol moiety (3,4-dihydroxyphenyl group) undergoes oxidation to form quinones.
| Oxidizing Agent | Conditions | Products | Kinetics (k, M⁻¹s⁻¹) |
|---|---|---|---|
| KMnO₄ (0.1M) | Aqueous, 25°C, 30 min | 3,4-Quinone derivative | 4.7 × 10⁻³ |
| H₂O₂ (3%) | Fe²⁺-Fenton system, pH 3.5 | Radical-coupled polymers | N/A |
| O₂ (atmospheric) | UV light, 6 hrs | Degraded hydroxybenzoic acids | 1.2 × 10⁻⁴ |
Mechanistic Insight :
-
Autoxidation follows second-order kinetics in polar aprotic solvents.
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Metal ions (Fe³⁺, Cu²⁺) accelerate oxidation by 3–5× through redox cycling .
Glycosylation
The hydroxyl groups participate in glycosidic bond formation for structural diversification.
Synthetic Challenges :
-
Steric hindrance at C5 hydroxy limits glycosylation efficiency (<30% yield).
Complexation with Metal Ions
The compound chelates divalent and trivalent metal ions via its catechol and carboxylate groups.
| Metal Ion | Stoichiometry (L:M) | Stability Constant (log β) | pH Range |
|---|---|---|---|
| Fe³⁺ | 2:1 | 18.9 ± 0.3 | 4.0–6.5 |
| Al³⁺ | 1:1 | 12.4 ± 0.2 | 3.5–5.0 |
| Cu²⁺ | 1:1 | 8.7 ± 0.1 | 5.5–7.0 |
Applications :
-
Iron chelation mitigates Fenton reaction-induced oxidative stress.
Photochemical Reactions
UV-Vis irradiation induces cis-trans isomerization and radical formation.
| Wavelength | Exposure Time | Primary Reaction | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | 15 min | E/Z isomerization at enoyl bond | 0.18 ± 0.02 |
| 365 nm | 60 min | Catechol → semiquinone radical | 0.09 ± 0.01 |
Degradation Note :
-
Prolonged UV exposure (>2 hrs) causes 90% decomposition via C3–O bond cleavage.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it an ideal candidate for creating polymers and other advanced materials.
Biology
In biological research, (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with these targets, altering their activity and leading to various biological effects. The pathways involved may include the inhibition of oxidative stress and modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparison Points:
Feruloyl-substituted analogs (e.g., 3-methoxy-4-hydroxyphenylpropenoyl) increase lipophilicity, which may improve membrane permeability but reduce water solubility .
Stereochemical Variations: Cryptochlorogenic acid shares the same molecular formula as the target compound but differs in stereochemistry (1r,3R,4s,5S vs. 1S,3R,4R,5R). Diastereomers like the (3R,5R)-configured compound in show distinct physicochemical profiles due to hydroxyl positioning .
Hazard Profiles: The target compound’s hazards (skin/eye irritation) are linked to its reactive hydroxyl groups.
Research Findings: Antioxidant Activity: Caffeoyl derivatives outperform mono-hydroxyphenyl analogs in radical scavenging assays due to catechol (3,4-dihydroxyphenyl) groups . Synthetic Derivatives: Esterification at the 3-position (as in the target compound) balances solubility and activity, whereas di-substitution (e.g., 4,5-di-O-caffeoyl) enhances potency but complicates synthesis .
Biological Activity
The compound (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid; hydrate , commonly referred to as chlorogenic acid, is a polyphenolic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Molecular Formula : CHO
- Molecular Weight : 354.31 g/mol
- CAS Number : 327-97-9
Antioxidant Properties
Chlorogenic acid exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various biological systems. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular diseases.
Anti-inflammatory Effects
Research indicates that chlorogenic acid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects contribute to its potential in managing inflammatory conditions like arthritis and inflammatory bowel disease .
Antimicrobial Activity
Chlorogenic acid has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown its effectiveness against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural preservative in food products .
Neuroprotective Effects
Recent studies suggest that chlorogenic acid may protect neurons from oxidative damage and apoptosis. This neuroprotective effect is attributed to its ability to enhance mitochondrial function and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
Metabolic Benefits
Chlorogenic acid has been associated with improved glucose metabolism and insulin sensitivity. Clinical trials indicate that it may help lower blood sugar levels in individuals with type 2 diabetes by modulating carbohydrate metabolism and enhancing glucose uptake in tissues .
Case Study 1: Antioxidant Efficacy in Diabetic Patients
A clinical trial involving diabetic patients showed that supplementation with chlorogenic acid significantly reduced oxidative stress markers compared to the placebo group. The study concluded that chlorogenic acid could be beneficial in managing oxidative stress-related complications in diabetes .
Case Study 2: Inhibition of Inflammatory Markers
In vitro studies demonstrated that chlorogenic acid inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its role in modulating inflammatory responses and potential applications in chronic inflammatory diseases .
Q & A
Basic: What analytical techniques are recommended for unambiguous structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and connectivity of the cyclohexane backbone, caffeoyl substituent, and hydrate moiety. Compare data with structurally related compounds like 4,5-di-O-caffeoylquinic acid analogs .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify the molecular ion ([M-H]⁻ or [M+H]⁺) and fragmentation patterns, distinguishing it from isomers (e.g., 3,5-O-dicaffeoylquinic acid) .
- X-ray Crystallography: For absolute stereochemical confirmation, single-crystal X-ray analysis is critical, especially given the multiple stereocenters and potential for hydrate formation .
Basic: How to distinguish this compound from its diastereomers or positional isomers in natural product extracts?
Methodological Answer:
- Chiral Chromatography: Use chiral HPLC columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to resolve stereoisomers. Retention times can be cross-validated with synthetic standards .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (TD-DFT) to identify specific Cotton effects from the caffeoyl and cyclohexane moieties .
- Crystallographic Differentiation: For positional isomers (e.g., 3-O-caffeoyl vs. 5-O-caffeoyl substitution), X-ray diffraction provides unambiguous spatial resolution .
Advanced: What strategies optimize the synthetic yield of this compound while minimizing ester hydrolysis?
Methodological Answer:
- Protecting Groups: Temporarily protect hydroxyl groups on the cyclohexane core (e.g., acetyl or benzyl protection) before introducing the caffeoyl moiety via Steglich esterification. Deprotection under mild acidic conditions preserves ester integrity .
- Reaction Solvent Optimization: Use anhydrous DMF or THF to suppress hydrolysis. Monitor reaction progress via TLC or LC-MS to terminate before side reactions dominate .
- Catalytic Control: Employ DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, reducing reaction time and byproduct formation .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation products via UPLC-PDA-MS, focusing on ester hydrolysis (caffeic acid release) and cyclohexane ring oxidation .
- Thermogravimetric Analysis (TGA): Quantify hydrate stability by measuring weight loss at 100–150°C, correlating with water molecule dissociation .
- Long-Term Storage: Store at 2–8°C under inert atmosphere (argon) to prevent oxidative degradation, validated by periodic HPLC purity checks .
Advanced: What computational approaches predict binding interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like COX-2 or α-glucosidase, focusing on hydrogen bonding (caffeoyl hydroxyls) and hydrophobic contacts (cyclohexane core). Validate with free energy calculations (MM-GBSA) .
- Molecular Dynamics (MD) Simulations: Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the hydrate form .
- QSAR Modeling: Corate experimental IC₅₀ values against structural descriptors (e.g., logP, polar surface area) to predict bioactivity across analogs .
Advanced: How to resolve contradictory bioactivity data in different in vitro assays?
Methodological Answer:
- Assay Replication: Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to rule out variability. For example, discrepancies in antioxidant activity (DPPH vs. ORAC assays) may arise from radical specificity .
- Metabolite Profiling: Use LC-MS to confirm compound integrity during assays. Degradation products (e.g., free caffeic acid) may skew results in cell-based models .
- Pathway Analysis: Combine transcriptomics (RNA-seq) and phosphoproteomics to identify off-target effects or compensatory pathways masking true activity .
Advanced: What experimental designs validate the hydrate form’s role in pharmacological activity?
Methodological Answer:
- Hydrate vs. Anhydrous Comparison: Synthesize both forms and compare solubility, bioavailability (Caco-2 permeability), and in vivo efficacy (e.g., anti-inflammatory models). Hydrates often exhibit enhanced aqueous solubility .
- Dynamic Vapor Sorption (DVS): Characterize hydrate stability under varying humidity (0–90% RH) to correlate physical form with bioactivity .
- PXRD and DSC: Use powder X-ray diffraction and differential scanning calorimetry to confirm hydrate formation and melting point shifts (e.g., 185–187°C for related trihydroxycyclohexane derivatives) .
Advanced: How to address low reproducibility in isolating this compound from natural sources?
Methodological Answer:
- Plant Material Standardization: Source plant material from controlled cultivation (same geographic region, harvest time) to minimize phytochemical variability.
- Chromatographic Fingerprinting: Develop a UPLC-PDA method to profile extracts, ensuring batch-to-batch consistency in caffeoylquinic acid content .
- Solid-Phase Extraction (SPE): Use C18 or mixed-mode SPE cartridges to pre-conserve the compound and remove interfering phenolics .
Advanced: What methodologies quantify this compound in complex biological matrices (e.g., plasma or tissue)?
Methodological Answer:
- LC-MS/MS Quantification: Optimize a MRM (multiple reaction monitoring) method using transitions like [M-H]⁻ → caffeic acid fragment (m/z 179). Validate linearity (1–1000 ng/mL), LOD/LOQ, and matrix effects (hemolyzed plasma vs. serum) .
- Stable Isotope Dilution: Synthesize a deuterated internal standard (e.g., d₃-caffeoyl moiety) to correct for recovery losses during extraction .
- Tissue Homogenization: Use bead-beating in cold methanol/water (70:30) to prevent degradation, followed by centrifugation and SPE cleanup .
Advanced: How to integrate theoretical frameworks (e.g., DFT) into experimental design for derivative synthesis?
Methodological Answer:
- DFT-Guided Synthesis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization (e.g., hydroxyl acylation or cyclohexane ring substitution) .
- Transition State Modeling: Use Gaussian or ORCA to model energy barriers for esterification or hydrolysis, guiding solvent/catalyst selection .
- Crystal Engineering: Predict hydrate stability via Hirshfeld surface analysis, informing crystallization conditions (e.g., solvent polarity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
